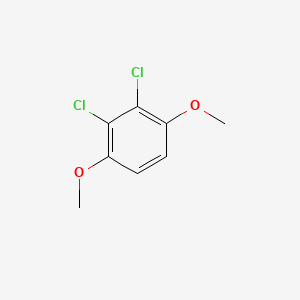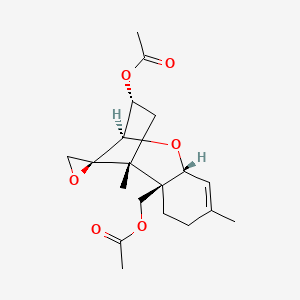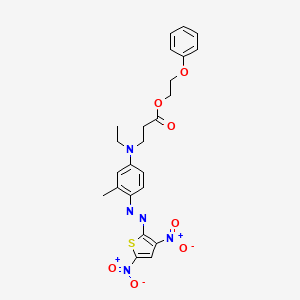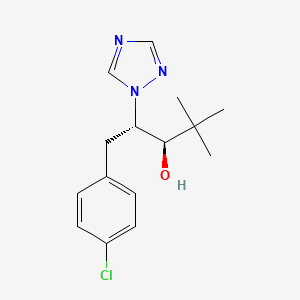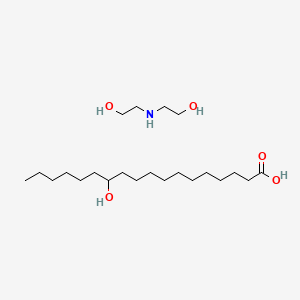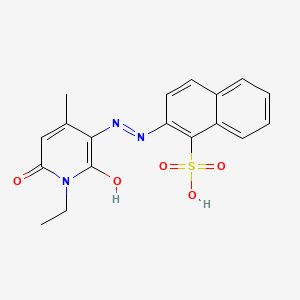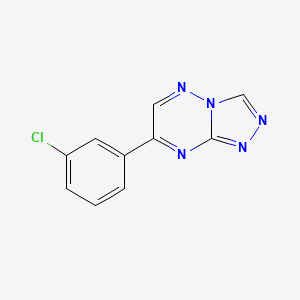
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and material science
Métodos De Preparación
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate reagents. One common method includes the use of 3,6-dihydrazinyl-1,2,4,5-tetrazine and corresponding aldehydes . This two-step route is convenient and transition metal-free, making it an efficient method for producing a wide range of derivatives .
Análisis De Reacciones Químicas
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, its unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- can be compared with other similar compounds, such as 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine and tris(1,2,4)triazolo(1,3,5)triazine For example, 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine has been studied for its pharmacological activities, while tris(1,2,4)triazolo(1,3,5)triazine is known for its electronic properties .
Propiedades
Número CAS |
86888-52-0 |
|---|---|
Fórmula molecular |
C10H6ClN5 |
Peso molecular |
231.64 g/mol |
Nombre IUPAC |
7-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C10H6ClN5/c11-8-3-1-2-7(4-8)9-5-13-16-6-12-15-10(16)14-9/h1-6H |
Clave InChI |
HZXHOVMNCDNGGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NC3=NN=CN3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


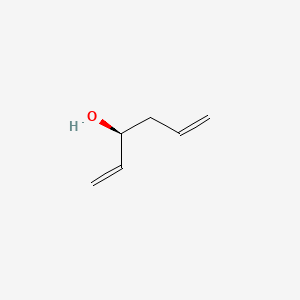

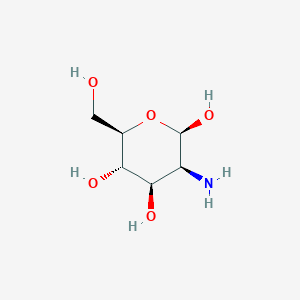
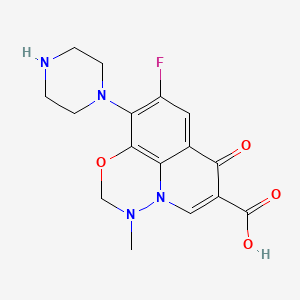
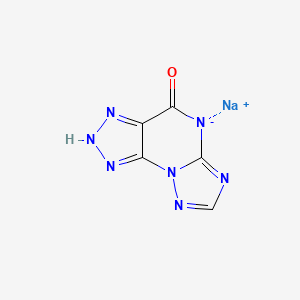
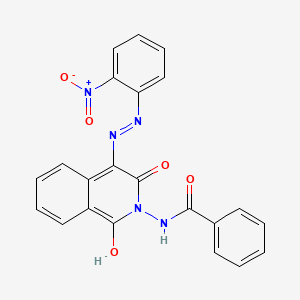
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
